molecular formula C10H10O4 B7792882 2-Hydroxy-3-methoxycinnamic acid

2-Hydroxy-3-methoxycinnamic acid

Cat. No.: B7792882
M. Wt: 194.18 g/mol
InChI Key: VZFPHVWLPRCAGD-AATRIKPKSA-N
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Description

2-Hydroxy-3-methoxycinnamic acid, also known as ferulic acid, is a phenolic compound widely found in plant cell walls. It is a derivative of cinnamic acid and is known for its potent antioxidant properties. This compound is prevalent in cereals, vegetables, fruits, and certain traditional Chinese medicines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxycinnamic acid can be synthesized through various methods. One common approach involves the use of metabolically engineered Escherichia coli. In this method, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are introduced into E. coli, enabling the production of this compound from L-tyrosine .

Industrial Production Methods: Commercially, this compound is often extracted from plant materials rich in this compound, such as wheat and rice bran. The extraction process typically involves alkaline hydrolysis or esterase treatment to release the compound from the plant cell walls .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxycinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

2-Hydroxy-3-methoxycinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-3-methoxycinnamic acid exerts its effects involves its ability to form a resonant-stable phenoxy radical. This radical scavenges free radicals, thereby preventing oxidative damage to cells. The compound also modulates various molecular pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

2-Hydroxy-3-methoxycinnamic acid is similar to other hydroxycinnamic acids such as:

  • Caffeic Acid
  • p-Coumaric Acid
  • Sinapic Acid

Uniqueness: What sets this compound apart is its potent antioxidant activity and its widespread presence in various plant sources. Its ability to interact with polysaccharides and lipids in plant cell walls also contributes to its unique properties .

Properties

IUPAC Name

(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-8-4-2-3-7(10(8)13)5-6-9(11)12/h2-6,13H,1H3,(H,11,12)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFPHVWLPRCAGD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3626-94-6
Record name 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 184 °C
Record name 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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